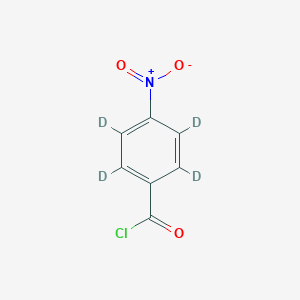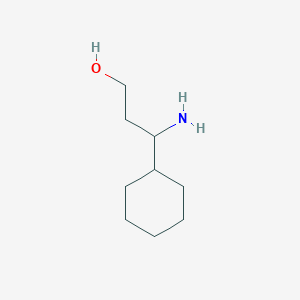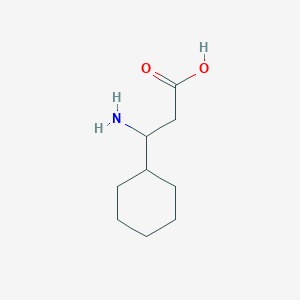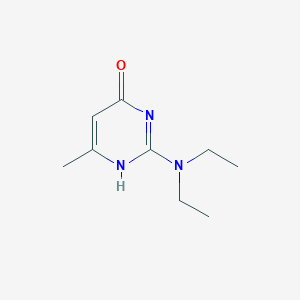
2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one
Descripción general
Descripción
The compound is a derivative of pyrimidinone, which is a class of organic compounds. Pyrimidinones are used in a variety of applications, including as building blocks in drug discovery and bioactive compound synthesis .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, 2-(Diethylamino)ethanol, a similar compound, is known to react with acids to form salts and water .Aplicaciones Científicas De Investigación
Antimicrobial Polymers
Specific Scientific Field
Materials Science and Polymer Chemistry
Summary
Antimicrobial polymers have gained significant attention due to their chemical stability, long-term activity, and low toxicity. These polymers are essential for preventing bacterial contamination on medical devices, such as catheters or implants. Coating these surfaces with antimicrobial materials can help reduce hospital-acquired infections.
Methods of Application
Polymerization of 2-(diethylamino)-6-methylpyrimidin-4-ol (DEAEM) can be achieved through photoinitiation. Random copolymers of DEAEM and 2-hydroxy ethyl methacrylate (HEMA) can be synthesized at high conversions. Techniques like FTIR and HNMR spectroscopies are used to characterize the resulting copolymers. Thermal properties are investigated using TGA/DTA analyses to assess thermal stability. The copolymer compositions are calculated from HNMR and elemental analysis data.
Results
The synthesized copolymers exhibit good antibacterial activity against tested bacteria. Minimum Inhibitory Concentration (MIC) values range from 15.625 µg/mL to >1000 µg/mL. The sample with copolymer composition FHEMA = 0.392 and FDEAEM = 0.608 shows the highest antibacterial activity with the lowest MIC value (15.625 µg/mL) against MRSA, S. aureus, and K. pneumonia .
Block Copolymer Solution Self-Assembly
Specific Scientific Field
Polymer Chemistry and Nanotechnology
Summary
Block copolymers (BCPs) exhibit fascinating self-assembly behavior in solution. Recent advances in this field have led to significant progress in applications. BCPs can form micelles, vesicles, and other nanostructures, which find use in drug delivery, nanoreactors, and nanocomposites.
Methods of Application
Researchers manipulate the molecular architecture of BCPs to control their self-assembly behavior. Parameters like block length, composition, and solvent conditions influence the resulting nanostructures. Techniques such as small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM) are used to characterize the assemblies.
Results
BCPs have been successfully applied in drug delivery systems, where the self-assembled structures enhance drug solubility and stability. Additionally, BCPs find use in nanoreactors for controlled chemical reactions and as templates for creating nanocomposite materials with tailored properties .
Tuning Cloud-Point and Flocculation Temperature of Poly(DEAEM)-Based Nanoparticles
Specific Scientific Field
Polymer Chemistry and Colloid Science
Summary
Poly(DEAEM)-based nanoparticles exhibit a cloud-point temperature (CPT) and flocculation temperature (FT) behavior. These properties are crucial for applications such as smart drug delivery and responsive materials.
Methods of Application
Researchers tune the CPT and FT of Poly(DEAEM)-based nanoparticles using a postpolymerization betainization approach. By modifying the polymer structure, they control the phase transition behavior. Techniques like dynamic light scattering (DLS) and turbidity measurements are used to determine CPT and FT.
Results
Precise control over CPT and FT allows for the design of stimuli-responsive materials. These nanoparticles can undergo reversible aggregation or dispersion in response to changes in temperature, pH, or other environmental factors. Applications include drug release triggered by body temperature or other external cues .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(diethylamino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-4-12(5-2)9-10-7(3)6-8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCPECCCWDWTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195272 | |
| Record name | 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |
CAS RN |
42487-72-9 | |
| Record name | 2-(Diethylamino)-4-hydroxy-6-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42487-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042487729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





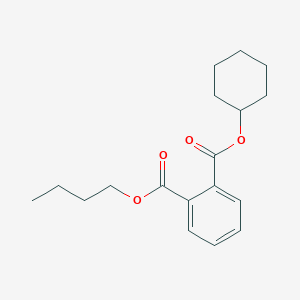

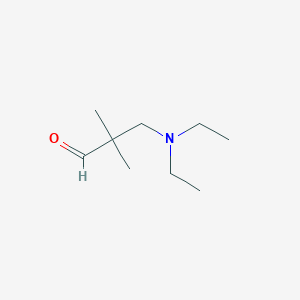
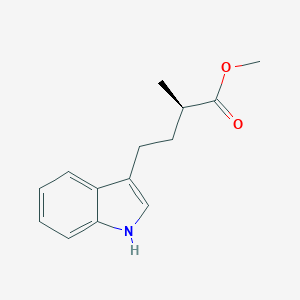
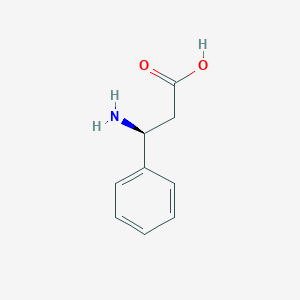


![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)
